

Pigment Red 57:1 vs. Pigment Red 48:2 performance comparison

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Compound of Interest		
Compound Name:	Pigment red 57	
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An Essential Comparative Guide to **Pigment Red 57**:1 and Pigment Red 48:2 for Researchers and Drug Development Professionals

This guide provides a detailed performance comparison of two widely utilized red pigments in industrial and research applications: **Pigment Red 57**:1 and Pigment Red 48:2. The information presented herein is curated to assist researchers, scientists, and professionals in drug development in making informed decisions for their specific applications.

Chemical and Physical Properties



Property	Pigment Red 57:1	Pigment Red 48:2
Chemical Name	Calcium 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]-2-naphthoate	Calcium 4-[(5-chloro-4-methyl- 2-sulfophenyl)azo]-3-hydroxy- 2-naphthoate
C.I. Name	Pigment Red 57:1	Pigment Red 48:2
C.I. Number	15850:1	15865:2
CAS Number	5281-04-9	7023-61-2
Chemical Class	Monoazo Calcium Lake	Monoazo Calcium Salt
Appearance	Red Powder	Red Powder
Shade	Bluish Red	Bluish Red
Specific Gravity	1.55 g/cm ³	1.55 g/cm ³
Oil Absorption	50 g/100g	56 g/100g

Performance Characteristics

A comprehensive comparison of the key performance indicators for **Pigment Red 57**:1 and Pigment Red 48:2 is summarized in the table below. The data has been aggregated from various technical datasheets and industry publications.



Performance Parameter	Pigment Red 57:1	Pigment Red 48:2	Test Method Reference
Lightfastness (Full Shade)	6-7	5-6	ISO 105-B02 (Blue Wool Scale 1-8)
Lightfastness (Tint Tone)	5	5	ISO 105-B02 (Blue Wool Scale 1-8)
Heat Stability	160-240°C	180-230°C	DIN EN 12877-1
Water Resistance	4	4-5	ISO 105-E01 (Grey Scale 1-5)
Ethanol Resistance	4	4-5	ISO 105-X05 (Grey Scale 1-5)
Xylene Resistance	4	3	ISO 105-X05 (Grey Scale 1-5)
Acid Resistance	4	3	ISO 105-E05 (Grey Scale 1-5)
Alkali Resistance	4	3	ISO 105-E06 (Grey Scale 1-5)
Migration Resistance	Good	Good	DIN 53775

Note: Lightfastness is rated on the Blue Wool Scale from 1 (poor) to 8 (excellent). Chemical and solvent resistance are rated on a grey scale from 1 (poor) to 5 (excellent).

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the performance comparison.

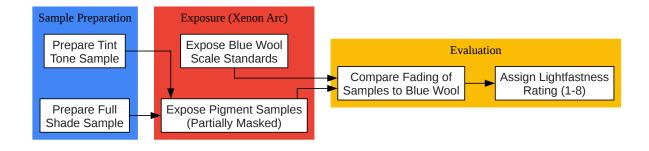
Lightfastness Testing

Objective: To determine the resistance of the pigment to fading upon exposure to a standardized light source.



Methodology (based on ISO 105-B02):

- Sample Preparation: Pigment samples are dispersed in a suitable medium (e.g., binder, polymer) and applied to a substrate to create a uniform colored panel. Both full shade and tint tone (mixed with a white pigment like TiO₂) samples are prepared.
- Exposure: The prepared samples are exposed to a xenon arc lamp, which simulates the spectral distribution of natural daylight. A portion of each sample is masked to serve as an unexposed reference.
- Blue Wool Scale Reference: A set of standardized blue wool cloths, with known lightfastness ratings (1 to 8), are exposed alongside the pigment samples under the same conditions.
- Evaluation: The fading of the pigment samples is periodically compared to the fading of the blue wool references. The lightfastness rating is assigned based on which blue wool standard shows a similar degree of color change.



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Workflow for Lightfastness Testing.

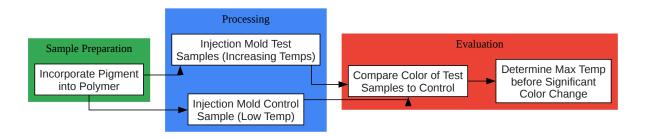
Heat Stability Testing

Objective: To determine the temperature at which the pigment begins to show significant color change.

Methodology (based on DIN EN 12877-1):



- Sample Preparation: The pigment is incorporated into a polymer (e.g., HDPE, PVC) at a specified concentration.
- Processing: The pigmented polymer is processed through an injection molding machine at a series of increasing temperatures. A control sample is processed at a lower, stable temperature.
- Evaluation: The color of the samples processed at higher temperatures is compared to the control sample using a spectrophotometer or colorimeter. The heat stability is reported as the highest temperature at which the color change (ΔΕ) remains within a specified tolerance.



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Workflow for Heat Stability Testing.

Chemical and Solvent Resistance Testing

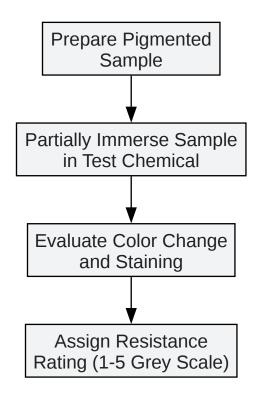
Objective: To evaluate the pigment's resistance to color change or bleeding when in contact with various chemicals and solvents.

Methodology (based on ISO 105-X05):

- Sample Preparation: A sample of the pigmented material (e.g., a coated panel or a piece of plastic) is prepared.
- Immersion: The sample is partially immersed in the test chemical (e.g., acid, alkali, solvent)
 for a specified period at a controlled temperature.



 Evaluation: After removal and drying, the sample is evaluated for any color change in the immersed area compared to the un-immersed area. The degree of staining of the test solution is also assessed. The resistance is rated on a 1-5 grey scale, where 5 represents no change.



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Workflow for Chemical Resistance Testing.

Dispersibility

Both **Pigment Red 57**:1 and Pigment Red 48:2 are reported to have good dispersibility in various systems.[1] However, the ease of dispersion can be influenced by the specific formulation and processing conditions.

Methods for Evaluating Dispersion:

- Hegman Gauge: A simple and quick method to assess the fineness of grind in a liquid system.
- Microscopy: Optical or electron microscopy can be used to visually inspect the pigment particles for agglomerates and to assess the particle size distribution.



• Rheology: Changes in the viscosity and flow behavior of a pigmented system can indicate the degree of dispersion.

Applications

Both pigments find use in a wide range of applications, though some differences in preference exist based on their specific performance attributes.

- **Pigment Red 57**:1: Widely used in printing inks (especially for magenta in four-color process printing), plastics (PVC, LDPE), and paints.[2][3] It is also approved for use in some food-contact applications.[2]
- Pigment Red 48:2: Commonly used in plastics (HDPE, PP), industrial coatings, and printing inks.[4] It is noted for its good bleed and solvent resistance in inks and coatings.

Summary and Conclusion

Pigment Red 57:1 and Pigment Red 48:2 are both high-performance red pigments with a bluish shade. The choice between them often depends on the specific requirements of the application.

- **Pigment Red 57**:1 generally exhibits slightly better lightfastness in full shade and superior resistance to some solvents like xylene. Its suitability for a wide range of applications, including food-contact materials, makes it a versatile choice.
- Pigment Red 48:2 offers comparable heat stability and good resistance to water and ethanol.
 It is a cost-effective option, particularly for plastics and some ink applications where its specific resistance profile is advantageous.[1]

For critical applications, it is always recommended to conduct in-house testing to validate the performance of the chosen pigment within the specific formulation and end-use conditions.

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